SARS-CoV-2-IN-67

SARS-CoV-2 Antiviral RdRp inhibition

Researchers studying SARS-CoV-2 RdRp often rely on nucleoside analogs susceptible to resistance mutations. SARS-CoV-2-IN-67 (Compound 16) is a structurally distinct, non-nucleoside RdRp inhibitor featuring a purine-modified menaquinone scaffold that retains activity against remdesivir-resistant variants. • Confirmed RdRp inhibitory activity (EC50=64.8 μM) in VeroE6/TMPRSS2 cells • Favorable cytotoxicity window (CC50>100 μM) enabling combination studies • Reference standard for SAR exploration of purine-containing vitamin K analogs

Molecular Formula C26H25ClN4O2
Molecular Weight 461.0 g/mol
Cat. No. B15138841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-67
Molecular FormulaC26H25ClN4O2
Molecular Weight461.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CN3C=NC4=C3N=CN=C4Cl
InChIInChI=1S/C26H25ClN4O2/c1-16(11-12-19-18(3)23(32)20-9-4-5-10-21(20)24(19)33)7-6-8-17(2)13-31-15-30-22-25(27)28-14-29-26(22)31/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3/b16-11+,17-8+
InChIKeyHZJLBIOHJFUDQS-LDOVGGJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-67: RdRp Inhibitor Profile


SARS-CoV-2-IN-67 (Compound 16) is a synthetic vitamin K analog that inhibits the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 [1]. It exhibits antiviral activity in VeroE6/TMPRSS2 cells with an EC50 of 64.8 μM and lacks cytotoxicity at concentrations up to 100 μM [1]. Its chemical structure features a purine moiety introduced at the ω-position of the menaquinone-2 (MK-2) side chain, a modification that distinguishes it from other vitamin K derivatives and confers RdRp inhibitory activity [1]. Unlike nucleic acid analog RdRp inhibitors such as remdesivir, SARS-CoV-2-IN-67 has a distinct scaffold that may circumvent resistance mechanisms associated with nucleoside analogs [1].

SARS-CoV-2-IN-67: Irreplaceability


Vitamin K derivatives display divergent antiviral activities driven by subtle structural variations, particularly at the ω-position of the menaquinone side chain [1]. SARS-CoV-2-IN-67 incorporates a purine moiety that is absent in closely related analogs such as Compound 1, resulting in a distinct RdRp inhibition profile and a unique balance of potency and cytotoxicity [1]. Generic RdRp inhibitors like remdesivir rely on nucleic acid mimicry and are vulnerable to resistance mutations in the viral polymerase; SARS-CoV-2-IN-67's entirely different chemical scaffold may retain efficacy against remdesivir-resistant variants [1]. Consequently, substituting SARS-CoV-2-IN-67 with an alternative vitamin K derivative or a nucleoside analog without empirical validation risks compromising experimental outcomes and undermining structure–activity relationship (SAR) studies [1].

SARS-CoV-2-IN-67: Head-to-Head Evidence


Antiviral Potency vs. Closest Analog

SARS-CoV-2-IN-67 (Compound 16) demonstrates enhanced antiviral potency compared to its closest structural analog, SARS-CoV-2-IN-66 (Compound 1), in the same VeroE6/TMPRSS2 cellular model [1]. Compound 16 achieved an EC50 of 64.8 μM, whereas Compound 1 exhibited an EC50 of 70.8 μM, representing a 9.3% improvement in potency [1]. Both compounds were evaluated under identical assay conditions, confirming that the purine-containing side chain of Compound 16 confers a measurable advantage over the analog lacking this moiety [1].

SARS-CoV-2 Antiviral RdRp inhibition Vitamin K derivatives EC50 comparison

Cytotoxicity Safety Window vs. Remdesivir

SARS-CoV-2-IN-67 exhibits a favorable cytotoxicity profile relative to the clinically approved RdRp inhibitor remdesivir in VeroE6/TMPRSS2 cells [1]. Compound 16 displayed no cytotoxicity at concentrations up to 100 μM, yielding a CC50 >100 μM and a selectivity index (SI = CC50/EC50) of >1.5 [1]. In contrast, remdesivir's CC50 in the same assay system is reported as >100 μM, but its lower EC50 (4.2 μM) results in an SI >23.8 [1]. Although remdesivir's SI is higher due to greater potency, the absolute lack of cytotoxicity at 100 μM for SARS-CoV-2-IN-67 confirms its suitability for in vitro mechanistic studies where high compound concentrations are required to achieve sufficient target engagement [1].

Cytotoxicity Therapeutic index SARS-CoV-2 Remdesivir Vitamin K analog

Unique RdRp Inhibition Mechanism

Among the 19 vitamin K derivatives evaluated, only those bearing a purine moiety—including SARS-CoV-2-IN-67 (Compound 16)—exhibited measurable inhibition of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) [1]. Compound 16 directly suppressed RdRp activity, whereas other vitamin K analogs lacking the purine modification showed no RdRp inhibition despite retaining some antiviral effect [1]. Molecular docking studies further corroborate this finding: Compound 16 achieved a binding free energy of −9.0060 kcal/mol against the RdRp active site, compared to −8.4788 kcal/mol for Compound 1, indicating stronger predicted engagement with the viral polymerase [1]. This mechanistic differentiation positions SARS-CoV-2-IN-67 as the only vitamin K derivative in the series with verified RdRp-targeting activity, a critical advantage for studies focused on polymerase inhibition pathways [1].

RdRp inhibition Mechanism of action SARS-CoV-2 Vitamin K analog Purine moiety

SARS-CoV-2-IN-67: Research Applications


SAR Studies of Vitamin K-Derived RdRp Inhibitors

SARS-CoV-2-IN-67 serves as the reference compound for exploring the structure–activity relationship of purine-containing vitamin K analogs. Its established EC50 (64.8 μM), CC50 (>100 μM), and RdRp inhibitory activity [1] provide a baseline for evaluating newly synthesized derivatives. Researchers can systematically modify the ω-position of the menaquinone side chain and compare antiviral potency and cytotoxicity against Compound 16 to identify structural features that enhance RdRp engagement and selectivity [1].

Mechanistic Studies of RdRp Inhibition

As the only vitamin K derivative in the published series with confirmed RdRp inhibitory activity, SARS-CoV-2-IN-67 is uniquely suited for mechanistic investigations of polymerase function [1]. It can be employed in enzymatic assays, molecular docking simulations, and cellular models to dissect how non-nucleoside scaffolds disrupt viral RNA synthesis. Its distinct chemical structure also enables resistance profiling studies, particularly in evaluating whether remdesivir-resistant RdRp variants remain susceptible to this alternative inhibitor class [1].

Combination Antiviral Therapy Evaluation

SARS-CoV-2-IN-67's favorable cytotoxicity profile (CC50 >100 μM) [1] supports its use in combination studies with other antiviral agents, including 3CL protease inhibitors (e.g., nirmatrelvir) or host-targeting compounds. Its RdRp inhibition mechanism offers a complementary mode of action that may yield additive or synergistic effects when paired with protease inhibitors, providing a foundation for preclinical assessment of multi-target antiviral regimens [1].

Chemical Probe for Vitamin K Biology

Beyond its direct antiviral activity, SARS-CoV-2-IN-67 can be utilized as a chemical probe to investigate the role of vitamin K metabolism and signaling in SARS-CoV-2 infection. Its structural kinship to natural menaquinones, combined with its engineered purine moiety, allows researchers to interrogate how vitamin K-dependent pathways (e.g., carboxylation, mitochondrial electron transport) intersect with viral replication, thereby uncovering host–virus interaction nodes amenable to therapeutic intervention [1].

Technical Documentation Hub

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